N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. The compound features a tetrahydroquinoline moiety, a dimethylamino group, and a methylphenyl component, which contribute to its diverse chemical properties and interactions within biological systems. Its molecular formula is C₂₃H₃₃N₅O, indicating a high degree of complexity with multiple functional groups that may influence its pharmacological effects.
This compound can be classified as an organic amine due to the presence of amino groups in its structure. It belongs to a category of compounds that are being explored for their potential therapeutic applications in medicinal chemistry. The compound's classification is further supported by its structural components, which suggest possible interactions with various biological targets.
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide typically involves several key steps:
Common reagents used in these reactions include dimethylamine and acetic anhydride, among others. The synthesis may also utilize automated reactors for large-scale production to enhance yield and purity.
The molecular structure of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide can be represented using various structural depictions such as SMILES or InChI codes:
CN(C)CC(C1=CC=CC=C1)NC(=O)C(CN(C)C)C(=O)NInChI=1S/C23H33N5O/c1-17-10-8-9-11-19(17)22(28)27(20(24)25)21(29)18(26)12-14-23(18)30/h8-11,14H,12-13,24H2,1-7H3,(H,25,29)(H,26,30)/t24-/m0/s1The compound exhibits a complex three-dimensional conformation due to the presence of multiple functional groups that can engage in various intermolecular interactions.
The chemical reactivity of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide can be attributed to several functional groups within its structure:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
The physical properties of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide include:
Chemical properties include:
These properties play a crucial role in determining the compound's behavior in biological systems and its suitability for various applications .
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide has potential applications in medicinal chemistry due to its unique structural features that suggest biological activity. Research is ongoing to explore its efficacy as a pharmaceutical agent targeting specific diseases or conditions.
Potential applications include:
The compound's complexity and functional diversity make it a candidate for further research in drug discovery and development.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1